Product packaging for Ketone Ester(Cat. No.:CAS No. 1208313-97-6)

Ketone Ester

Cat. No.: B560059
CAS No.: 1208313-97-6
M. Wt: 176.21 g/mol
InChI Key: AOWPVIWVMWUSBD-RNFRBKRXSA-N
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Description

Conceptual Framework of Exogenous Ketones in Physiological Systems

Exogenous ketones, delivered in forms like ketone esters, introduce ketone bodies—primarily beta-hydroxybutyrate (βHB) and acetoacetate (B1235776) (AcAc)—into the bloodstream. nih.govgssiweb.org This elevation of circulating ketones mimics the metabolic state of ketosis. ketone.commedicalnewstoday.com In this state, the body can utilize these ketones as an alternative fuel source to glucose, a process that can theoretically spare glycogen (B147801) stores, reduce muscle protein breakdown, and enhance fat oxidation. mdpi.com

Beyond their role as an energy substrate, ketone bodies, particularly βHB, have been shown to possess signaling properties, influencing various cellular processes. frontiersin.org These signaling effects can modulate inflammation, oxidative stress, and gene expression, suggesting a broader physiological impact than merely providing energy. nih.gov The ability of exogenous ketones to induce ketosis without the need for dietary carbohydrate restriction allows researchers to isolate and study the direct effects of elevated ketone bodies on human physiology. researchgate.netnih.gov

Studies have demonstrated that exogenous ketone administration can lead to a decrease in blood glucose levels. researchgate.netfrontiersin.org This is attributed to both a reduction in glucose production by the liver and an increase in glucose uptake by peripheral tissues. frontiersin.org Furthermore, ketone bodies can influence brain metabolism, providing a stable energy source that may enhance cognitive function and offer neuroprotective effects. nih.govmdpi.com

Evolution of Ketone Ester Research: Historical Context and Significant Discoveries

The interest in ketosis dates back to the early 20th century with the use of the ketogenic diet to treat epilepsy. researchgate.net However, the development of exogenous ketone supplements is a more recent advancement. A significant impetus for this research came from the U.S. Defense Advanced Research Projects Agency (DARPA), which sought to develop a highly efficient fuel source for soldiers. ox.ac.uk This initiative led to the invention of a this compound drink by researchers at the University of Oxford and the National Institutes of Health. ox.ac.uk

Early research focused on establishing the safety and kinetics of these compounds. Studies in the 1990s began to explore the metabolic effects of ketone esters in animal models. nih.gov A key discovery was that oral administration of a this compound, specifically (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, could effectively and safely elevate blood ketone levels in humans. ncats.ionih.gov

Subsequent research has explored the application of ketone esters in various contexts. One of the first efficacy studies demonstrated that a this compound drink could improve the performance of highly trained cyclists. ox.ac.uk More recent investigations have expanded to examine their potential therapeutic benefits for conditions such as heart failure, type 2 diabetes, obesity, and neurodegenerative diseases. frontiersin.orgbuckinstitute.org The development of different this compound formulations, including monoesters and diesters, has also been a focus of ongoing research. gssiweb.orgnih.gov

Classification and Nomenclature of this compound Compounds in Academic Literature

The term "this compound" encompasses a variety of chemical structures, leading to a need for precise classification and nomenclature in scientific literature to avoid ambiguity. frontiersin.orgfrontiersin.org An ester is an organic compound formed from an alcohol and a carboxylic acid. bccampus.ca In the context of ketone esters, the components are related to ketone bodies.

Ketone esters can be broadly categorized based on the molecules they are formed from:

Molecules containing only ketone bodies: These can be oligomers of βHB in linear or cyclic forms, or linear βHB oligomers with a terminal AcAc moiety. frontiersin.org

Molecules containing ketone bodies and pro-ketone bodies: A prominent example is (R)-3-hydroxybutyl (R)-3-hydroxybutyrate , a monoester formed from the ketone body (R)-βHB and the pro-ketone (R)-1,3-butanediol. frontiersin.orgresearchgate.net Another is the (R,S)-1,3-butanediol acetoacetate diester , formed from acetoacetate and racemic 1,3-butanediol (B41344). frontiersin.orggssiweb.org

Esters of ketone bodies with non-ketogenic compounds: This category includes esters formed with glycerol (B35011), medium-chain triglycerides (MCTs), or polysaccharides. frontiersin.org

The nomenclature of these compounds can be complex. For instance, the commonly studied ketone monoester is formally named (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. ncats.iomdpi.com A ketone diester used in research is 1,3-butanediol acetoacetate diester. ketone.comnih.gov The lack of standardized, simplified naming has been noted as a source of potential confusion when comparing study outcomes. frontiersin.org

Classification of Selected this compound Compounds
Common Name/AbbreviationFormal NameClassificationKey Components
Ketone Monoester (KME)(R)-3-hydroxybutyl (R)-3-hydroxybutyrateEster of a ketone body and a pro-ketone body(R)-β-hydroxybutyrate and (R)-1,3-butanediol
Ketone Diester (KDE)(R,S)-1,3-butanediol acetoacetate diesterEster of a ketone body and a pro-ketone bodyAcetoacetate and (R,S)-1,3-butanediol
BH-BDDiester of hexanoic acid and R-1,3 butanediolEster of a ketogenic fatty acid and a pro-ketone bodyHexanoic acid and (R)-1,3-butanediol

Rationale for Investigating Ketone Esters: Beyond Endogenous Ketosis

The investigation into ketone esters is driven by their ability to induce a state of "pure ketosis" that is distinct from the ketosis achieved through diet or starvation. nih.govresearchgate.net Endogenous ketosis is always accompanied by other metabolic changes, such as elevated free fatty acids and hormonal shifts, making it difficult to isolate the effects of ketone bodies alone. researchgate.netnih.gov

Ketone esters offer several advantages for research and potential therapeutic use:

Rapid Induction of Ketosis: Ingesting a this compound can elevate blood ketone levels to significant levels within 30 minutes, a process that would otherwise take days of fasting or weeks of a strict ketogenic diet. ketone.com

Decoupling from Dietary Restrictions: They allow for the study of ketosis in the presence of normal carbohydrate intake, creating a physiological state not naturally observed. ketone.comnih.gov This is crucial for understanding the direct metabolic and signaling effects of ketone bodies.

Potential for Higher Ketone Levels: Ketone esters can produce higher and more sustained levels of blood ketones compared to other exogenous ketone supplements like ketone salts. medicalnewstoday.comperfectketo.com

Investigating Pleiotropic Effects: Research is exploring the wide-ranging effects of ketone bodies beyond energy provision, including their role in cellular signaling, inflammation, and gene expression. frontiersin.orgnih.gov Studies suggest that ketone bodies may modulate neurotransmitter balance, reduce neuronal hyperexcitability, and enhance brain energy metabolism, which has implications for psychiatric and neurological disorders. nih.gov

The ability to manipulate ketone levels precisely with ketone esters provides a powerful tool for scientists to explore the fundamental physiology of ketosis and its potential applications for human health and performance. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O4 B560059 Ketone Ester CAS No. 1208313-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-3-hydroxybutyl] (3R)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWPVIWVMWUSBD-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCOC(=O)C[C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660064
Record name (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208313-97-6
Record name (3R)-3-Hydroxybutyl (3R)-3-hydroxybutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208313-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Hydroxybutyl (3R)-3-hydroxybutanoate, (3'R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208313976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-HYDROXYBUTYL (3R)-3-HYDROXYBUTANOATE, (3'R)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X587FW0372
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Metabolic and Biochemical Dynamics of Ketone Esters

Absorption and Hydrolysis Pathways of Ketone Esters

Upon oral ingestion, ketone esters begin a multi-stage process of breakdown and absorption. The initial hydrolysis can occur in the acidic environment of the stomach, where low pH facilitates the first cleavage of the ester bond. ketolipix.com This process continues in the small intestine, particularly the duodenum, where pancreatic lipases and other esterases, including carboxylesterases, further hydrolyze the ketone ester into its constituent components. ketolipix.complos.org

For instance, the ketone monoester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is hydrolyzed into (R)-3-hydroxybutyrate (βHB) and (R)-1,3-butanediol. plos.orgnih.gov The (R)-1,3-butanediol is subsequently metabolized in the liver to produce more βHB. nih.govfrontiersin.org Another novel this compound, bis-hexanoyl (R)-1,3-butanediol, is broken down into hexanoic acid and (R)-1,3-butanediol, which are then converted to βHB. frontiersin.org

The transport of the partially hydrolyzed ester and its alcohol component (like butanediol) across the gut wall is a passive process. plos.org However, the transport of the resulting ketone bodies, such as βHB, involves both passive diffusion and active transport mechanisms. plos.org While some hydrolysis occurs in the gut, the liver also plays a significant role in the further metabolism and hydrolysis of any absorbed ester that bypassed initial breakdown. plos.org Research indicates that the complete hydrolysis of some ketone esters in human plasma is a relatively slow process, suggesting that hepatic conversion is a key step in generating high circulating levels of ketone bodies. frontiersin.org

Systemic Ketone Body Kinetics Following this compound Ingestion

The ingestion of ketone esters leads to a rapid and significant elevation of ketone bodies in the bloodstream, a state known as nutritional ketosis. nih.gov This method of inducing ketosis is distinct from that achieved through a ketogenic diet or starvation, as it is not necessarily accompanied by a rise in free fatty acids. nih.govresearchgate.net

Blood Ketone Body Concentration Profiles and Peak Levels

Following the consumption of a this compound beverage, blood concentrations of D-β-hydroxybutyrate (D-βHB) rise sharply. Studies have shown that ingestion can elevate blood βHB levels to between 3 and 5 mM within just 30 minutes. journalofmetabolichealth.orgfrontiersin.org The peak concentration (Cmax) and the time to reach it can vary. One study involving a this compound drink delivering approximately 24 grams of βHB reported a peak D-βHB concentration of 2.8 mM, with levels returning to baseline within 3 to 4 hours. frontiersin.orgnih.gov Another study observed blood βHB levels increasing to 2.9 ± 0.3 mM within 30 minutes, with a gradual rise to a peak of 4.3 ± 0.5 mM at the 4-hour mark. frontiersin.org In non-fasted mice, oral administration of a this compound resulted in a Cmax of 6.83 ± 0.19 mmol/L at a Tmax of 30 minutes. mdpi.com

The prandial state significantly influences these kinetics. Consuming a meal before a this compound drink has been shown to lower the peak blood D-βHB concentration by as much as 33% (from 3.3 mM in a fasted state to 2.2 mM in a fed state). frontiersin.orgnih.gov Despite this, ketone monoesters are generally considered more effective at raising blood ketone levels compared to other exogenous ketone sources like ketone salts. humankinetics.com

Interactive Table: Blood Ketone Concentration After this compound Ingestion

Study ReferenceSubjectThis compound DosePrandial StatePeak Blood βHB Concentration (Cmax)Time to Peak (Tmax)
Stubbs et al. (2017) frontiersin.orgnih.govHuman~24 g βHBFasted3.3 mM-
Stubbs et al. (2017) frontiersin.orgnih.govHuman~24 g βHBFed2.2 mM-
Vandoorne et al. (2017) frontiersin.orgHuman1.5 g/kg BWPost-exercise4.3 ± 0.5 mM4 hours
Poffé et al. (2020) humankinetics.comHuman590 mg/kg BWPre-exercise>2 mmol/L (sustained)-
Cuenoud et al. (2020) mdpi.comMouse3 mg/g BWNon-fasted6.83 ± 0.19 mmol/L30 minutes

Interplay with Glucose and Fatty Acid Metabolism

The rise in circulating ketone bodies following this compound ingestion has a notable impact on the metabolism of other key energy substrates, namely glucose and fatty acids. A consistent finding across studies is that exogenous ketosis leads to a decrease in blood glucose concentrations. frontiersin.orgnih.gov This effect is thought to be mediated by a reduction in hepatic glucose production and an increase in glucose uptake by peripheral tissues. frontiersin.orgnih.gov In one study with rats, a diet including ketone esters reduced blood glucose by approximately 50% (from 5 mM to 2.8 mM) while also lowering insulin (B600854) levels. nih.gov Similarly, another study found that while blood glucose was consistently about 1 mM lower with this compound intake, plasma insulin levels remained comparable to the placebo group. frontiersin.org

Ketone esters also exert a significant influence on lipid metabolism. The elevated ketone bodies appear to suppress lipolysis, the breakdown of fats into free fatty acids. humankinetics.com This is evidenced by lower circulating concentrations of free fatty acids and glycerol (B35011) (a byproduct of lipolysis) after this compound consumption. frontiersin.orgnih.govhumankinetics.com This effect is believed to be a form of negative feedback, where the abundance of ketones signals a reduced need to mobilize stored fat for energy. physiology.org Furthermore, at a transcriptional level, ketone bodies may inhibit the synthesis of fatty acids by preventing certain transcription factors from entering the cell nucleus. nih.gov

Tissue-Specific Ketone Body Utilization and Oxidation Rates

Once in circulation, ketone bodies are transported to various extrahepatic tissues to be used as an energy source. The rate of utilization is often proportional to the concentration in the blood, with tissues like the brain, heart, and skeletal muscle being avid consumers. frontiersin.orgnih.gov

Skeletal Muscle Ketone Metabolism

Skeletal muscle possesses a high capacity for oxidizing ketone bodies for energy. nih.gov Under normal conditions, ketones contribute less than 5% to muscle energy provision. nih.gov However, during states of elevated ketone availability, such as that induced by this compound ingestion, this contribution can increase significantly. nih.gov The metabolism of ketone bodies in muscle can alter fuel selection, potentially reducing the reliance on glucose. nih.gov The primary enzyme for ketone oxidation in extrahepatic tissues is succinyl-CoA:3-oxoacid-CoA transferase (SCOT). ahajournals.org The presence of this enzyme allows muscle cells to convert ketone bodies back into acetyl-CoA, which can then enter the citric acid cycle for ATP production. ahajournals.org While some studies suggest that increased muscle ketone levels post-exercise after this compound intake could reflect increased uptake, it remains an area of active investigation to determine the precise oxidation rates versus uptake. mdpi.com

Cerebral Ketone Metabolism

The brain is a primary beneficiary of the energy provided by ketone bodies, especially when glucose availability is limited. openaccessjournals.com Unlike other tissues, the brain cannot use fatty acids directly for energy, making ketones its main alternative fuel. openaccessjournals.com Positron Emission Tomography (PET) imaging has revealed that ketone uptake by the brain is directly proportional to their concentration in the blood. frontiersin.org As cerebral ketone uptake increases, glucose uptake tends to decrease, leading some researchers to suggest that ketones are a preferred fuel for the brain. frontiersin.org

Studies in mice have shown that oral this compound administration leads to a rapid increase in acetyl-CoA levels within the brain, indicating swift uptake and metabolism. nih.govmdpi.com This uptake is particularly prominent in the neocortex. nih.gov The resulting acetyl-CoA from ketone metabolism competes with acetyl-CoA derived from glycolysis, directly impacting glucose metabolism within the brain. nih.gov During periods of prolonged fasting, ketone bodies can supply over half of the brain's total energy requirements. mdpi.com

Cardiac Ketone Metabolism

The heart requires a substantial and continuous supply of energy, primarily met through the mitochondrial oxidation of fatty acids and glucose. nih.gov However, under conditions of cardiac stress, such as in heart failure, the heart's metabolic flexibility can be compromised. nih.gov Significant evidence indicates that the failing heart is energy-starved, with a diminished capacity to utilize fatty acids, its primary fuel source. ahajournals.org In this state, a metabolic shift occurs, and the heart increasingly relies on ketone bodies as an alternative fuel. nih.govahajournals.org

The failing heart exhibits an up-regulated capacity to oxidize ketones, which are a more oxygen-efficient fuel compared to fatty acids. nih.gov This increased reliance is seen as a potentially adaptive response to the energy deficit. nih.gov Studies using quantitative mitochondrial proteomics have identified that while proteins for fatty acid utilization are downregulated in the failing heart, the expression of key enzymes in the ketone oxidation pathway, such as β-hydroxybutyrate dehydrogenase 1 (BDH1), is increased. ahajournals.org This shift suggests that the hypertrophied and failing heart turns to ketone bodies as a significant source for oxidative ATP production. ahajournals.org

Supplementation with exogenous ketone esters has been investigated as a therapeutic strategy to provide the struggling heart with this efficient fuel. Research in animal models of heart failure has shown that chronic oral supplementation with a this compound can attenuate the development of left ventricular dysfunction and pathological remodeling. researchgate.net In a post-myocardial infarction rat model, a this compound diet improved left ventricular ejection fraction and normalized myocardial ATP levels. researchgate.net

Clinical studies in humans have also shown promising results. In patients with heart failure, increasing circulating ketone levels through this compound administration has been shown to improve cardiac function. nih.govmdpi.com One study in patients with cardiogenic shock found that a single enteral dose of a this compound increased cardiac output, ejection fraction, and cardiac power output while decreasing ventricular filling pressures. jacc.org Another trial involving patients with heart failure with preserved ejection fraction demonstrated that two weeks of this compound treatment increased cardiac output and reduced pulmonary capillary wedge pressure, both at rest and during exercise. mdpi.com These findings suggest that providing ketone esters as an auxiliary fuel can enhance cardiac energetics and function. researchgate.netjacc.org

Table 1: Effects of this compound (KE) Supplementation on Cardiac Function in Preclinical and Clinical Studies

Study PopulationThis compound InterventionKey FindingsReference
Mice (Transverse Aortic Constriction/Myocardial Infarction) Preventive KE dietAttenuated development of left ventricular dysfunction (LVEF 45±11% in KE vs. 36±8% in vehicle). researchgate.net
Rats (Post-Myocardial Infarction) Therapeutic KE dietAttenuated left ventricular dysfunction (LVEF 61±7% in MI-KE vs. 41±11% in MI-vehicle). Normalized myocardial ATP levels. researchgate.net
Humans (Heart Failure with Preserved Ejection Fraction) 25g of D-beta-hydroxybutyrate–(R)-1,3-butanediol, four times daily for two weeks.Increased cardiac output by 0.2 L/min. Reduced pulmonary capillary wedge pressure at rest and during peak exercise. mdpi.com
Humans (Cardiogenic Shock) Single enteral bolus of KEIncreased cardiac output, % ejection fraction, and cardiac power output. Decreased right and left ventricular filling pressures. jacc.org

LVEF: Left Ventricular Ejection Fraction; MI: Myocardial Infarction

Hepatic Ketone Metabolism

The liver is the primary site of ketogenesis, the metabolic process that produces ketone bodies from the breakdown of fatty acids. ahajournals.orgscielo.org.mx The main ketone bodies produced are β-hydroxybutyrate (βOHB) and acetoacetate (B1235776). ahajournals.org Under normal physiological conditions, extrahepatic tissues, but not the liver itself, utilize these ketone bodies for energy. When a this compound is ingested, it is typically hydrolyzed in the gut and its components are metabolized in the liver to produce ketone bodies like β-hydroxybutyrate and acetoacetate. scielo.org.mxnih.gov

While the liver is the source of endogenous ketones, the metabolic effects of exogenous this compound administration on the liver itself are a subject of significant research, particularly in the context of metabolic diseases. Studies have shown that dietary supplementation with ketone esters can have profound effects on hepatic health, especially under conditions of a high-fat, high-sugar diet which often leads to metabolic dysfunction-associated steatotic liver disease (MASLD). frontiersin.orgfrontierspartnerships.org

Research in mouse models demonstrates that the ketone diester, R,S-1,3-butanediol diacetoacetate (BD-AcAc2), can attenuate the accumulation of adiposity and significantly reduce hepatic steatosis (fatty liver). frontiersin.org In a study where mice were fed a high-fat, high-sugar diet, the addition of this this compound to the diet, without the removal of carbohydrate energy, completely abolished liver steatosis and reduced markers of fibrosis and inflammation. nih.govfrontiersin.org The this compound group showed significantly lower non-alcoholic fatty liver disease activity scores (NAS) for steatosis, inflammation, and cellular ballooning compared to the control group. frontiersin.org

The mechanisms for these benefits appear to be multi-faceted. Ketone bodies, particularly βOHB, are known to have signaling properties, including the inhibition of the NLRP3 inflammasome, which plays a role in inflammation. frontiersin.orgfrontierspartnerships.org Studies have shown that this compound feeding reduces the expression of pro-inflammatory genes and macrophage content in the liver. frontiersin.orgresearchgate.net Furthermore, dietary ketone esters have been found to decrease the expression of genes associated with fibrosis, such as those for collagen deposition and hepatic stellate cell activation. frontiersin.orgfrontierspartnerships.org These findings highlight the potential of targeting ketone metabolism via ketone esters to mitigate liver damage associated with metabolic disease. frontierspartnerships.org

Table 2: Effect of Dietary this compound (BD-AcAc2) on Hepatic Health Markers in Mice on a High-Fat, High-Sugar Diet

Marker TypeSpecific MarkerControl Group (HFHS Diet)This compound Group (HFHS + BD-AcAc2)OutcomeReference
Liver Health Score NAFLD Activity Score (NAS)ElevatedSignificantly LowerReduced Steatosis, Inflammation, Ballooning frontiersin.org
Hepatic Inflammation Tnfα (gene expression)ElevatedSignificantly LowerReduced Pro-inflammatory Cytokine frontiersin.org
Mcp1 (gene expression)ElevatedSignificantly LowerReduced Pro-inflammatory Chemokine frontiersin.org
Macrophage Content Cd68 (gene expression)ElevatedSignificantly LowerReduced Macrophage Infiltration frontiersin.org
Hepatic Fibrosis αSma (gene expression)ElevatedSignificantly LowerReduced Hepatic Stellate Cell Activation frontiersin.org
Col1A1 (gene expression)ElevatedSignificantly LowerReduced Collagen Deposition frontiersin.org

HFHS: High-Fat, High-Sugar; NAFLD: Non-Alcoholic Fatty Liver Disease

Cellular and Molecular Mechanisms of Ketone Ester Action

Ketone Body Signaling Pathways

Ketone bodies participate in complex signaling cascades that regulate inflammation and cellular stress responses. These pathways are initiated through both receptor-mediated events on the cell surface and direct interactions with intracellular protein complexes.

The primary ketone body, BHB, acts as a ligand for specific G-protein coupled receptors (GPCRs), thereby initiating intracellular signaling cascades. fisiologiadelejercicio.comnih.gov

GPR109A (HCAR2): BHB is a known endogenous agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2). frontiersin.orgphysiology.org The binding of BHB to this receptor, which occurs at a half-maximal effective concentration (EC₅₀) of approximately 0.77 mM, triggers anti-inflammatory responses. physiology.org Activation of GPR109A in macrophages has been shown to promote a shift towards an anti-inflammatory M2 phenotype and is implicated in the protective effects of BHB against conditions like alcohol-induced hepatitis and atherosclerosis. nih.gov

GPR41 (FFAR3): In contrast to its effect on GPR109A, BHB functions as an antagonist for the free fatty acid receptor 3 (GPR41 or FFAR3). fisiologiadelejercicio.comfrontiersin.orgphysiology.org This receptor is prominently expressed in sympathetic ganglia. physiology.org By inhibiting GPR41, BHB can suppress sympathetic nervous system outflow, an action believed to contribute to the cardioprotective effects observed during states of ketosis. fisiologiadelejercicio.comfrontiersin.org

Table 1: Receptor-Mediated Actions of Beta-Hydroxybutyrate (BHB)

ReceptorAliasBHB ActionPrimary LocationDownstream Effect
GPR109AHCAR2AgonistAdipose tissue, Immune cells (e.g., Macrophages)Anti-inflammatory signaling, Reduced lipolysis
GPR41FFAR3AntagonistSympathetic gangliaSuppression of sympathetic nervous system activity

A significant anti-inflammatory mechanism of ketone bodies is the direct inhibition of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. nih.govescholarship.org The NLRP3 inflammasome is a multiprotein complex in immune cells that, when activated, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18.

Research demonstrates that BHB, but not acetoacetate (B1235776), specifically suppresses the activation of the NLRP3 inflammasome in response to various stimuli. nih.govescholarship.org This inhibitory action is independent of GPR109A receptor signaling. escholarship.org The molecular mechanism involves the prevention of potassium (K⁺) efflux from the cell and the subsequent reduction of oligomerization and speck formation of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which are critical steps in inflammasome assembly. nih.govescholarship.orgresearchgate.net This targeted inhibition of NLRP3, without affecting other inflammasomes like NLRC4 or AIM2, highlights a specific regulatory role for BHB in dampening innate immune responses. nih.gov

Epigenetic Modulation by Ketone Bodies

Ketone bodies, particularly BHB, are key players in epigenetics, linking the metabolic state of the cell to the regulation of its genome. They influence chromatin structure and gene expression through several mechanisms, most notably by inhibiting enzymes that modify histones and by affecting DNA methylation. cdnsciencepub.comcdnsciencepub.comencyclopedia.pub

BHB is a well-established endogenous inhibitor of class I histone deacetylases (HDACs). nottingham.ac.uknih.govresearchgate.net HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, BHB promotes histone hyperacetylation, which relaxes the chromatin and makes DNA more accessible for transcription. nih.gov This action directly connects cellular metabolism with the epigenetic control of gene expression, allowing the cell to adapt its transcriptional programs in response to nutrient availability. nottingham.ac.uknih.gov

Table 2: Research Findings on BHB as an HDAC Inhibitor

FindingAffected Histone MarksConsequenceReference
BHB is an endogenous inhibitor of Class I HDACs.H3K9ac, H3K14ac (increased)Increased histone acetylation, leading to transcriptional activation. nih.govwjgnet.com
HDAC inhibition links metabolic state to gene expression.General histone acetylationEpigenetic regulation of stress resistance and longevity pathways. nottingham.ac.uknih.gov

The epigenetic modifications induced by BHB lead to significant changes in the expression of specific sets of genes. The inhibition of HDACs results in the upregulation of genes that play crucial roles in antioxidant defense and inflammation. cdnsciencepub.comcdnsciencepub.com

Key gene targets include FOXO3A and MT2 (Metallothionein 2), which are critical for managing oxidative stress. cdnsciencepub.comresearchgate.net In cardiac cells, BHB-mediated HDAC inhibition has been shown to increase the expression of protective genes such as heme oxygenase-1 and superoxide (B77818) dismutase 2. cdnsciencepub.com

Furthermore, a novel histone post-translational modification, lysine β-hydroxybutyrylation (Kbhb), has been discovered. cdnsciencepub.com In this process, BHB itself is used as a substrate to directly modify histone proteins. This mark is enriched at the promoters of genes like FOXO1 and PPARGC1A, enhancing their transcription and thereby improving mitochondrial function and antioxidant defenses. cdnsciencepub.com

Ketone bodies also exert an influence on DNA methylation, another fundamental epigenetic mechanism that regulates gene expression. cdnsciencepub.comcdnsciencepub.com DNA methylation involves the addition of a methyl group to DNA, typically leading to gene silencing. The influence of ketone bodies on this process appears to be indirect.

By inhibiting HDACs, BHB can increase the expression of genes involved in one-carbon metabolism. cdnsciencepub.com This pathway is responsible for producing S-adenosylmethionine (SAM), the universal methyl donor required for all methylation reactions, including DNA methylation. cdnsciencepub.com By modulating the availability of SAM, ketone bodies can potentially alter global and gene-specific DNA methylation patterns. cdnsciencepub.comcdnsciencepub.com Additionally, there is evidence to suggest that ketone bodies may influence the expression and activity of DNA methyltransferases (DNMTs), the enzymes that catalyze DNA methylation. cdnsciencepub.com

Mitochondrial Function and Bioenergetics

Ketone esters exert profound effects on cellular energy metabolism, primarily by modulating mitochondrial function and bioenergetics. When ketone bodies are metabolized, they serve as a highly efficient fuel source, leading to significant alterations in mitochondrial processes. These changes include an enhanced energy of ATP hydrolysis and a shift in the mitochondrial redox state, which collectively contribute to improved cellular energetic efficiency.

The metabolism of ketone bodies, particularly D-β-hydroxybutyrate, increases the Gibbs free energy of ATP hydrolysis (ΔG' of ATP). nih.govnih.govnih.gov This means that more energy is released when the terminal phosphate (B84403) bond of ATP is broken, making more energy available for cellular work. This enhancement is a key feature of the metabolic shift induced by ketone esters and has been observed in various tissues, including the heart and brain. nih.govnih.gov

In a study involving a mouse model of Alzheimer's disease (3xTgAD), feeding a diet supplemented with a ketone ester for eight months resulted in a significantly more energetic ΔG of ATP hydrolysis in the hippocampus compared to control-fed mice. nih.gov The ΔG of ATP hydrolysis was -64.3 ± 0.5 kJ/mol in the this compound-fed mice, compared to -59.3 ± 0.4 kJ/mol in the control group. nih.gov This increase in available energy is crucial for restoring cellular functions in compromised brain regions. nih.gov Notably, this effect was not observed in the cortex of the same animals, suggesting a region-specific metabolic enhancement. nih.gov

The increased energy from ATP hydrolysis is thought to be a primary mechanism behind the observed improvements in physical and cognitive performance in rats fed a this compound diet. nih.gov Isolated, perfused hearts from these rats demonstrated a greater free energy of ATP hydrolysis during periods of increased work, as measured by ³¹P-NMR spectroscopy. nih.gov This bioenergetic advantage suggests that ketone esters may be beneficial in conditions characterized by metabolic abnormalities. nih.gov

Table 1: Effect of this compound Diet on Gibbs Free Energy of ATP Hydrolysis in the Hippocampus of 3xTgAD Mice
Diet GroupGibbs Free Energy of ATP Hydrolysis (kJ/mol)
Control-59.3 ± 0.4
This compound-64.3 ± 0.5

This compound metabolism significantly influences the redox state of the mitochondria by altering the ratios of key electron carriers, namely the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH) couple and the coenzyme Q (CoQ) couple. nih.govresearchgate.net The oxidation of D-β-hydroxybutyrate to acetoacetate by β-hydroxybutyrate dehydrogenase reduces NAD+ to NADH, leading to a more reduced mitochondrial NAD+/NADH ratio. nih.govnih.gov

This increased reduction of the NAD couple, combined with an oxidation of the coenzyme Q couple, widens the redox span between Complex I and Complex II of the electron transport chain. nih.govnih.govmdpi.com This expanded redox potential is analogous to increasing the potential energy within the mitochondrial respiratory chain, which enhances the efficiency of mitochondrial metabolism. frontiersin.orgfrontiersin.org The increased energy available from the transport of electrons from the mitochondrial NAD to the Q couple may also minimize the production of hydrogen peroxide. mdpi.com

In the hippocampus of 3xTgAD mice fed a this compound diet, the mitochondrial environment was more reduced compared to the highly oxidized state in control-fed animals. nih.gov This shift in redox potential is a critical aspect of the neuroprotective effects of ketone metabolism. Furthermore, studies have shown that ketone bodies can increase the NAD+/NADH ratio in the brain, which is linked to enhanced mitochondrial function and protection against oxidative stress. nih.govoup.com Ketone metabolism requires fewer NAD+ molecules to produce a comparable amount of ATP as glucose, which could increase the availability of NAD+ for other cellular processes. nih.gov

Table 2: Impact of Ketone Metabolism on Mitochondrial Redox Couples
Metabolic StateMitochondrial NAD+/NADH RatioMitochondrial Coenzyme Q CoupleRedox Span (Complex I to II)
This compound MetabolismReducedOxidizedIncreased
Fatty Acid MetabolismReducedReducedDecreased

Regulation of Protein Synthesis and Degradation Pathways

Ketone esters and the resulting elevation of ketone bodies in the circulation have been shown to modulate the intricate balance between protein synthesis and degradation. This regulation is crucial for maintaining cellular homeostasis, particularly in tissues with high protein turnover such as skeletal muscle.

The primary mechanism through which ketone bodies appear to stimulate protein synthesis is via the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.govresearchgate.net mTORC1 is a central regulator of cell growth and protein synthesis, and its activation leads to the phosphorylation of downstream targets like the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote the initiation and elongation phases of protein translation. nih.gov

A study involving healthy trained males demonstrated that the ingestion of a this compound drink during recovery from exercise led to higher activation of mTORC1, as evidenced by increased phosphorylation of S6K1 and 4E-BP1, compared to a placebo. nih.gov In vitro experiments using myogenic C2C12 cells further confirmed that ketone bodies can potentiate leucine-mediated activation of mTORC1 and protein synthesis. nih.gov Interestingly, co-ingestion of a ketone monoester with whey protein has been shown to sustain the dissociation of tuberous sclerosis complex 2 (TSC2) from Ras homolog enriched in brain (Rheb) and increase the colocalization of mTOR and Rheb, suggesting a spatial regulation of mTORC1 activation. nih.govphysiology.org

On the other side of the protein turnover equation, ketone bodies have been suggested to play a role in regulating protein degradation. The ubiquitin-proteasome pathway is the principal mechanism for the degradation of most intracellular proteins. thermofisher.com This pathway involves the tagging of proteins with a polyubiquitin (B1169507) chain, which marks them for degradation by the 26S proteasome. thermofisher.comresearchgate.net While direct studies on the effect of ketone esters on the ubiquitin-proteasome system are emerging, it is known that ketone bodies can influence processes that are intricately linked to protein degradation, such as autophagy. frontiersin.orgnih.gov Autophagy is a lysosomal degradation system that clears damaged organelles and unfolded proteins. nih.gov The ketone body β-hydroxybutyrate has been shown to stimulate chaperone-mediated autophagy, a selective form of autophagy. frontiersin.org Furthermore, there is evidence that ketone bodies can have anti-catabolic effects by regulating protein turnover through the ubiquitin-proteasome-mediated muscle protein breakdown pathway. researchgate.net

Chemical Compounds Mentioned

Table 3: List of Chemical Compounds
Compound Name
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate
1,3-butanediol (B41344)
4E-BP1 (eukaryotic initiation factor 4E-binding protein 1)
Acetoacetate
Acetyl-CoA
ATP (Adenosine triphosphate)
Coenzyme Q
D-β-hydroxybutyrate
Leucine
mTOR (mechanistic target of rapamycin)
mTORC1 (mechanistic target of rapamycin complex 1)
NAD+ (Nicotinamide adenine dinucleotide, oxidized)
NADH (Nicotinamide adenine dinucleotide, reduced)
Rheb (Ras homolog enriched in brain)
S6K1 (ribosomal protein S6 kinase 1)
TSC2 (tuberous sclerosis complex 2)
Ubiquitin

Research on Physiological and Pathophysiological Implications of Ketone Esters

Research in Metabolic Disorders

Non-Alcoholic Fatty Liver Disease (NAFLD) and Hepatic Steatosis

Non-alcoholic fatty liver disease (NAFLD) is a condition characterized by the accumulation of fat in the liver (hepatic steatosis) and is strongly associated with metabolic disorders like obesity and type 2 diabetes. ketonutrition.orgfrontierspartnerships.org Research in animal models suggests that ketone esters may have a therapeutic role in mitigating NAFLD.

Further research confirmed these findings, showing that the addition of BD-AcAc2 to a high-fat, high-sugar diet—without the removal of carbohydrates—attenuated the development of liver steatosis, inflammation, and ballooning. nih.govfrontiersin.org The ketone ester supplementation also led to a reduction in markers of hepatic fibrosis, such as α-SMA and COL1A1. frontierspartnerships.orgnih.gov These preclinical data highlight the potential of dietary ketone esters to ameliorate the histological features of NAFLD. nih.gov

Table 2: Histological Outcomes of this compound (KE) Supplementation in High-Fat Diet Fed Mice

Histological Marker Control (HFD) Pair-Fed (Calorie Restriction) This compound (HFD + KE)
Steatosis Score High Moderately Reduced Significantly Reduced
Inflammation Score High Moderately Reduced Significantly Reduced
Total NAFLD Activity Score High Moderately Reduced Significantly Reduced
Profibrotic Markers (α-SMA, COL1A1) High Reduced Significantly Reduced

Data synthesized from preclinical studies on the effects of the this compound BD-AcAc2. nih.govnih.gov

Obesity and Adiposity Regulation

The potential for ketone esters to influence energy balance and body composition has been explored in the context of obesity. Preclinical studies have shown that dietary this compound supplementation can lead to reductions in body weight and fat mass (adiposity). nih.gov

In mice fed a high-fat diet, the inclusion of the this compound R,S-1,3-butanediol diacetoacetate (BD-AcAc2) resulted in decreased body weight and adiposity compared to pair-fed controls. nih.gov This effect was also observed in a model using a high-fat, high-sugar diet, where the this compound group gained significantly less body weight (13% increase) compared to the control group (56% increase) over 9 weeks. nih.govresearchgate.net The difference in body weight was primarily attributed to a lower accumulation of total body fat. nih.gov Specifically, mice receiving the this compound accumulated significantly less visceral (epididymal, retroperitoneal) and subcutaneous (inguinal) fat. nih.gov

These findings suggest that ketone esters may play a role in regulating adiposity, even in the presence of a diet high in fat and sugar. nih.govfrontiersin.org While these animal studies are promising, further research is needed to translate these findings to human obesity. physiology.orgphysiology.org

Type 2 Diabetes Mellitus and Glucose Homeostasis

Research into the effects of ketone esters on type 2 diabetes mellitus (T2DM) and glucose homeostasis has yielded mixed results. While some studies suggest a potential for improved glycemic control, others have not observed significant benefits.

In contrast, another non-randomized interventional study involving participants with insulin-independent T2DM who consumed a ketone monoester three times daily for four weeks reported significant improvements in glycemic control. nih.gov This study observed decreases in fructosamine, HbA1c, and mean daily glucose, along with an increase in the time spent within the target glucose range. nih.gov The ketone monoester was also found to be safe and well-tolerated in this population. nih.gov

Further research has explored the potential of ketone supplements to manage blood sugar spikes. A study with healthy individuals demonstrated that a single drink of a ketone monoester supplement could lead to better control of blood sugar by reducing the spike in glucose levels after a sugar challenge. technologynetworks.comnutraceuticalbusinessreview.com It is important to note this study was not conducted in individuals with diabetes. technologynetworks.comnutraceuticalbusinessreview.com

The mechanism by which ketone bodies may influence glucose levels is also under investigation. It has been suggested that the glucose-lowering effect of elevated β-hydroxybutyrate (βHB) is partly due to a decrease in the availability of L-alanine, a substrate for gluconeogenesis. researchgate.net

Interactive Data Table: Effects of Ketone Esters on Glycemic Control in Type 2 Diabetes

Study Design Population Intervention Key Findings
Two randomized, counterbalanced, double-blind, placebo-controlled crossover trials Adults with Type 2 Diabetes Acute (single dose) and 14-day (thrice daily) ketone monoester supplementation No significant improvement in plasma glucose or serum fructosamine. researchgate.netphysiology.org
Non-randomized interventional study Adults with insulin-independent Type 2 Diabetes 25 ml of ketone monoester three times daily for 4 weeks Significant decrease in fructosamine, HbA1c, and mean daily glucose. nih.gov
Randomized, crossover study Healthy young individuals Single drink of ketone monoester supplement Reduced blood sugar spike after a 75g sugar drink compared to placebo. technologynetworks.comnutraceuticalbusinessreview.com

Research in Neurodegenerative and Neurological Conditions

Parkinson's Disease

Research suggests that ketone esters may offer therapeutic potential for individuals with Parkinson's disease (PD). Studies have indicated that this compound supplementation can enhance endurance exercise performance in this population. nih.gov One study found that a this compound drink increased the time participants could sustain a cycling cadence of 80 rpm by 24%. nih.gov This was associated with elevated β-hydroxybutyrate levels and a metabolic shift away from carbohydrate dependence. nih.gov

A prospective, open-label pilot study where participants with PD consumed a D-betahydroxybutyrate supplement four times a day for four weeks showed potential benefits in both motor and non-motor symptoms. mdsabstracts.org The study reported significant reductions in scores on the Unified Parkinson's Disease Rating Scale (UPDRS) parts I, II, and III, as well as improvements in the Non-Motor Symptom Scale (NMSS) and the Parkinson's Disease Questionnaire-39 (PDQ-39). mdsabstracts.org

Animal models of Parkinson's disease have also been utilized to explore the effects of ketone esters. In the MitoPark mouse model, a this compound-enriched diet was found to improve motor function and dopamine release deficits. nih.govbiorxiv.org While the diet did not prevent the loss of dopamine neurons, it did lead to better motor performance compared to a standard diet. nih.govbiorxiv.org This suggests that a ketone-supplemented diet may help in delaying the progression of motor deficits in Parkinson's disease. nih.gov Research in mouse models of PD has also shown that ketone bodies may prevent the death of dopamine-releasing neurons. isrctn.com

Alzheimer's Disease Models

In the context of Alzheimer's disease (AD), research using animal models has shown promising results for ketone esters. A study using the 3xTgAD mouse model of Alzheimer's found that a diet containing a this compound led to anxiolytic and cognition-sparing effects. nih.gov The mice on the this compound diet exhibited decreased amyloid-β (Aβ) deposition in the hippocampus and amygdala, as well as reduced levels of hyperphosphorylated tau in the hippocampus, amygdala, and cortex. nih.gov

Another study utilizing the hAPPJ20 Alzheimer's mouse model demonstrated that a ketogenic diet, and subsequently small molecule ketone esters, could rapidly and persistently reduce epileptiform discharges, which are indicative of brain network abnormalities. biorxiv.orgresearchgate.net This was associated with a reduction in low-frequency oscillatory activity. biorxiv.orgresearchgate.net

Recent research has also uncovered a mechanism by which β-hydroxybutyrate (BHB), a primary ketone body, may help in clearing misfolded proteins characteristic of neurodegenerative diseases. longevity.technology In mouse models of aging and Alzheimer's, as well as in the nematode C. elegans, BHB was found to interact directly with damaged and misfolded proteins, altering their solubility and facilitating their removal through autophagy. longevity.technology Feeding a this compound to mice resulted in the clearance of insoluble proteins. longevity.technology

Furthermore, a ketone-supplemented diet has been shown to protect neurons from death in mouse models of Alzheimer's disease by increasing levels of SIRT3, a protein that preserves GABAergic interneurons and protects cerebral circuits against hyperexcitability. neurosciencenews.com

Schizophrenia and Neuroinflammation

Research into the potential therapeutic application of ketone esters for schizophrenia has focused on their immunometabolic properties. Therapeutic ketosis is being investigated as a way to target the bioenergetic deficits and neuroinflammation associated with schizophrenia-spectrum disorders (SSD). amsterdamumc.nlbiorxiv.orgresearchgate.net

In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), treatment with a this compound was found to significantly attenuate the increased transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (Tnf-a), interleukin-6 (Il-6), and interleukin-1-beta (Il-1b) in the brain. amsterdamumc.nlbiorxiv.orgnih.govbiorxiv.org The this compound did not affect anti-inflammatory cytokines. amsterdamumc.nlnih.gov These findings suggest that ketone esters can potently dampen neuroinflammation. amsterdamumc.nlbiorxiv.orgnih.govbiorxiv.org By potentially addressing both the bioenergetic and inflammatory aspects of the pathophysiology of schizophrenia, ketone therapy is considered a promising area for further research. amsterdamumc.nlbiorxiv.orgresearchgate.net

Cognitive Function and Mental Alertness

The impact of ketone esters on cognitive function and mental alertness is an area of active investigation with some studies showing potential benefits, while others have found no significant effects.

One study found that in individuals with and without metabolic syndrome, a this compound drink significantly improved indices of working memory. researchgate.net Another study suggested that this compound ingestion could attenuate the decline in executive function after exhausting exercise. researchgate.net Research in team sport athletes who co-ingested a this compound with carbohydrates showed a lessening of the decline in executive function following exhaustive exercise, indicating a potential cognitive benefit in stressful situations. researchgate.net

A study involving female athletes found that while ketone supplementation effectively induced ketosis, it did not lead to observable benefits in cognitive performance following mental fatigue, despite participants subjectively perceiving an improvement. psypost.org Similarly, some studies have shown no changes in cognition when ketone supplements were compared to a non-caloric placebo during steady-state exercise. nih.gov

In a study on healthy individuals, this compound supplementation was found to improve some aspects of cognitive function during a simulated soccer match after induced mental fatigue, specifically showing a reduced performance decrease in a choice reaction time task. nih.gov Animal studies have also suggested that a this compound diet can lead to faster completion of mazes and more correct choices before making a mistake in rats. ketone.com

Interactive Data Table: Effects of Ketone Esters on Cognitive Function

Study Population Cognitive Domain Outcome with this compound Supplementation
Individuals with and without Metabolic Syndrome Working Memory Significant improvement. researchgate.net
Team Sport Athletes (post-exercise) Executive Function Attenuated decline. researchgate.net
Female Athletes (post-mental fatigue) Cognitive Performance No observable benefit. psypost.org
Healthy Individuals (during simulated soccer match) Choice Reaction Time Reduced performance decrease. nih.gov
Rats Maze Completion Time and Accuracy Faster completion and more correct choices. ketone.com

Research in Cardiovascular Health and Disease

Emerging research indicates that ketone esters may have beneficial effects on cardiovascular health, particularly in the context of heart failure and type 2 diabetes.

A study involving individuals with T2DM found that a drink containing ketone esters improved cardiac efficiency. eurekalert.org In all participants, their hearts worked more efficiently at rest and during moderate-intensity exercise after consuming the ketone drink compared to a placebo. eurekalert.org Another study in adults with T2DM demonstrated that acute ingestion of a ketone monoester increased cardiac output and stroke volume while reducing systemic vascular resistance both at rest and during exercise. physiology.org

In preclinical models of heart failure, chronic oral supplementation with a this compound was effective as both a preventive and treatment strategy in mice and rats. ahajournals.orgresearchgate.net The this compound-enriched diets were found to reduce pathological cardiac remodeling and enhance ventricular function. ahajournals.org Furthermore, in rats with heart failure, these diets induced the expression of genes involved in the myocardial uptake and oxidation of ketones and restored myocardial ATP production to normal levels. ahajournals.orgresearchgate.net

A randomized, controlled, double-blind trial in patients with stable heart failure with reduced ejection fraction found that 14-day treatment with a this compound was associated with more favorable hemodynamics at rest and during exercise. ahajournals.org This included higher cardiac output at rest and lower filling pressures and cardiac volumes. ahajournals.org

In a swine model of acute myocardial infarction, oral this compound supplementation during reperfusion was shown to suppress cardiac inflammation and improve cardiac energetics. nih.gov The this compound increased the consumption of βHB and fatty acids by the heart and improved myocardial ATP production. nih.gov

Research in Cancer Therapeutics

Exogenous ketone esters have demonstrated promise as anti-cancer agents by slowing tumor progression and reducing metastatic spread in preclinical models. nih.govdntb.gov.uanih.gov In a study using mouse models of metastatic breast and renal cancers, a diet supplemented with an exogenous this compound was found to inhibit primary tumor growth and lung metastasis in both cancer types. nih.govdntb.gov.uanih.govresearchgate.net

The administration of the this compound-supplemented diet led to an increase in circulating β-hydroxybutyrate. nih.govnih.gov While the ketone esters did not alter tumor cell growth in vitro, the in vivo results showed potent antitumor and antimetastatic effects. nih.govdntb.gov.uanih.gov Another study found that dietary ketone supplementation with 1,3-butanediol (B41344) and a this compound prolonged survival in mice with systemic metastatic cancer by 51% and 69%, respectively. nih.gov

Table 3: Effects of Exogenous this compound (eKET) Diet on Tumor Growth and Metastasis in Mouse Models

Cancer Model Effect on Primary Tumor Growth Effect on Lung Metastasis
Metastatic Breast Cancer (4T1-Luc) Inhibited nih.govdntb.gov.uanih.gov Reduced nih.govdntb.gov.uaresearchgate.net

The anti-tumor effects of ketone esters are thought to be mediated through several mechanisms. Ketone bodies may exert their anticancer effects by altering the expression of oncogenes and tumor suppressor genes. nih.gov

Systemic Glucose Availability: Ketogenic interventions often rely on restricting glucose, as many cancer cells are highly dependent on glucose metabolism for their proliferation. nih.gov While exogenous ketone esters can be used in diets with standard carbohydrate levels, the metabolic shift towards ketone utilization may indirectly affect glucose availability or signaling pathways related to glucose metabolism. nih.gov

HDAC Inhibition: The ketone body β-hydroxybutyrate (βHB) has been identified as an endogenous inhibitor of histone deacetylases (HDACs). nih.gov HDAC inhibitors are a class of drugs known to have anti-tumor activities, including the induction of cellular differentiation, growth arrest, and apoptosis in cancer cells. nih.gov By inhibiting HDACs, βHB may alter the expression of genes involved in cancer progression. nih.gov

Inflammation Modulation: Ketone bodies have been shown to possess anti-inflammatory properties. nih.gov Specifically, βHB can inhibit the NLRP3 inflammasome, a key component of the innate immune system that drives inflammatory responses. ketone.com Since chronic inflammation is a known contributor to cancer development and progression, the anti-inflammatory effects of ketones may contribute to their anti-cancer activity.

T-cell Immunity Enhancement: There is emerging evidence that ketones may enhance T-cell immunity. nih.gov Histone deacetylase inhibitors can potentiate T-cell responses, leading to increased trafficking of T-cells to the tumor site and enhanced effector functions such as cytokine production and tumor cell killing. nih.gov By acting as an HDAC inhibitor, βHB could potentially bolster the anti-tumor immune response. nih.gov

Research in Inflammatory and Immune Responses

The influence of ketone esters on inflammatory and immune responses is an active area of research with some nuanced findings. In a mouse model of sepsis induced by lipopolysaccharide (LPS), oral administration of a this compound for three days prior to the inflammatory challenge significantly protected against profound systemic inflammation. nih.gov The this compound treatment attenuated sepsis-induced inflammation in the heart, kidney, and liver, and protected against cardiac and renal dysfunction. nih.govresearchgate.net This suggests that exogenous ketone esters can be a promising approach to capitalize on the protective anti-inflammatory effects of ketones in conditions of severe inflammation. nih.gov

The anti-inflammatory effects of ketones are partly attributed to the ability of β-hydroxybutyrate to inhibit the NLRP3 inflammasome. ketone.com The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the release of pro-inflammatory cytokines. ketone.com

However, some human studies have yielded conflicting results. Two separate randomized, controlled clinical trials in healthy young adults found that oral ketone supplements (both ketone salts and ketone monoesters) activated the NLRP3 inflammasome, as indicated by increased levels of biomarkers such as caspase-1 and IL-1β. amylamotte.com These studies also noted that the ketone supplements raised insulin (B600854) levels, which is contrary to the state of ketosis induced by a ketogenic diet where insulin levels are typically low. amylamotte.com This suggests that the metabolic context in which ketone levels are elevated may be a crucial factor in determining their inflammatory or anti-inflammatory effects.

Furthermore, research on the gut microbiome has indicated that ketogenic diets can lead to a decrease in Bifidobacteria. dietdoctor.com In mice, these bacteria are involved in the production of Th17 cells, which are immune cells associated with inflammation and autoimmune responses. dietdoctor.com The reduction in Bifidobacteria and consequently Th17 cells could be a mechanism through which ketogenic conditions exert anti-inflammatory effects. dietdoctor.com It has also been shown that ketone esters can induce similar changes in the gut microbiota, suggesting that the ketone bodies themselves play a role in this modulation. dietdoctor.com

Systemic Inflammation and Organ Damage (e.g., Sepsis)

Sepsis, a life-threatening condition characterized by a dysregulated inflammatory response to infection, often leads to multi-organ dysfunction. Recent studies have investigated the potential of ketone esters to mitigate this overwhelming inflammatory cascade. In animal models of lipopolysaccharide (LPS)-induced sepsis, the administration of a this compound has been shown to significantly protect against profound systemic inflammation. nih.gov This protective effect extends to organ function, with research indicating that ketone esters can shield against sepsis-induced cardiac and renal dysfunction and fibrosis. nih.gov The underlying mechanism is thought to be linked to the anti-inflammatory properties of the ketone body β-hydroxybutyrate (BHB), which has been reported to inhibit the NLRP3 inflammasome, a key component of the innate immune system that drives inflammatory responses. physiology.org

However, it is important to note that some human studies have yielded conflicting results. In certain contexts, acute ingestion of exogenous ketones has been observed to increase markers of NLRP3 inflammasome activation in blood leukocytes. nih.govuconn.edu These findings suggest that the impact of ketone esters on systemic inflammation may be complex and dependent on the specific physiological conditions.

Organ-Specific Anti-inflammatory Effects

Beyond systemic inflammation, research has explored the organ-specific anti-inflammatory effects of ketone esters, with promising findings in the heart, liver, and kidneys.

Cardiovascular System: In a swine model of acute myocardial infarction, oral this compound supplementation was found to suppress cardiac inflammation and reduce oxidative stress and apoptosis. nih.gov This suggests a cardioprotective role for ketone esters in the context of ischemic heart injury.

Hepatic System: Studies in mice with high-fat diet-induced nonalcoholic fatty liver disease (NAFLD) have demonstrated that dietary this compound feeding can ameliorate histological features of the disease, including steatosis and inflammation. nutraingredients-usa.comtechnologynetworks.com Furthermore, this compound supplementation was associated with a reduction in markers of hepatic fibrogenesis and pro-inflammatory markers. nutraingredients-usa.comtechnologynetworks.com

Renal System: The anti-inflammatory properties of ketone bodies have also been shown to be beneficial for kidney health. In a mouse model of LPS-induced acute kidney injury, exogenous this compound administration was found to be nephroprotective, with the underlying mechanism likely involving the suppression of inflammatory and stress-responsive proteins. foundmyfitness.com

Nervous System: The potential for ketone bodies to reduce neuroinflammation is another area of active research. By mitigating glucose hypometabolism, which can contribute to inflammation, and through direct anti-inflammatory actions such as inhibiting the NLRP3 inflammasome, ketone metabolism may offer neuroprotective effects. frontiersin.org

Immune Cell Modulation and Function

The immunomodulatory effects of ketone esters appear to be mediated through their influence on various immune cells, including T-cells, macrophages, and neutrophils.

T-Cells: Ketone bodies have been identified as an essential fuel source for CD8+ T-cells, supporting their metabolism and enhancing their effector functions, such as IFN-γ production and cytolytic activity. osumc.edu Research suggests that ketone bodies can reprogram T-cell metabolism towards mitochondrial oxidative phosphorylation, leading to a superior respiratory reserve and cellular energy supply. nutraingredients-usa.com

Macrophages: Ketogenic metabolism has been shown to promote the polarization of macrophages towards the anti-inflammatory M2 phenotype. withpower.comcenterwatch.com This shift from a pro-inflammatory M1 state to an anti-inflammatory M2 state can contribute to the resolution of inflammation and tissue repair.

Neutrophils: The ketone body acetoacetate (B1235776) has been found to activate human neutrophils through the free fatty acid receptor 2 (FFA2R), suggesting a direct role in modulating the function of these first-line immune responders. ketonutrition.orgplos.org

NLRP3 Inflammasome: A significant body of research has focused on the inhibitory effect of the ketone body β-hydroxybutyrate (BHB) on the NLRP3 inflammasome. physiology.orgfrontiersin.orgketone.com By preventing potassium efflux and reducing the assembly of the inflammasome complex, BHB can suppress the production of pro-inflammatory cytokines IL-1β and IL-18. ketone.com However, as previously mentioned, some human studies have reported an increase in markers of NLRP3 activation following oral ketone supplementation, indicating the need for further investigation to understand the contextual nature of this response. technologynetworks.commedscape.com

Research in Sarcopenia, Frailty, and Aging

The age-related loss of muscle mass and function (sarcopenia) and the associated state of increased vulnerability (frailty) are significant concerns in the aging population. Ketone esters are being explored as a potential intervention to counteract these age-related declines.

Muscle Mass and Function Preservation

Preclinical studies suggest that ketone esters may have anti-catabolic effects, helping to preserve muscle mass. In aging mice, a diet supplemented with a this compound was found to help maintain body weight and lean body mass, in contrast to a control group that gained body weight and fat mass. nutraingredients-usa.com The proposed mechanisms for this muscle-sparing effect include a decrease in oxidative and endoplasmic reticulum stress, leading to lower protein turnover in skeletal muscle. nih.gov Some research suggests that the ketone body acetoacetate may enhance muscle regeneration, while β-hydroxybutyrate provides an alternative energy source with anti-catabolic properties. foundmyfitness.com

Clinical trials are now underway to investigate these effects in humans. The "Targeting Aging with a this compound for Function in Frailty" (TAKEOFF) study is a notable example, designed to evaluate the effect of this compound consumption on muscle and immune function in older adults at risk for strength and mobility decline. technologynetworks.comosumc.edu

Immunosenescence and Chronic Inflammation in Aging

The aging process is often accompanied by a decline in immune function, termed immunosenescence, and a state of chronic, low-grade inflammation, often referred to as "inflammaging." nih.gov The anti-inflammatory and immunomodulatory properties of ketone bodies suggest they may have a role in mitigating these age-related changes.

Research indicates that ketone bodies can positively influence T-cell function, which is a key component of the adaptive immune system that is affected by aging. nih.gov By providing an alternative energy source and through their signaling functions, ketones may help to maintain the health and function of aging immune cells. buckinstitute.org The ability of ketone bodies to reduce oxidative stress, a known contributor to the aging process, may also be beneficial in the context of immunosenescence and chronic inflammation. uconn.edu

Other Therapeutic Research Areas

The unique metabolic and signaling properties of ketone esters have led to their investigation in a number of other therapeutic areas. These include:

Neurodegenerative Diseases: The neuroprotective effects of ketone bodies, including their ability to provide an alternative fuel for the brain and reduce neuroinflammation, have prompted research into their potential role in conditions such as Alzheimer's disease and Parkinson's disease. nih.gov

Metabolic Diseases: Ketone esters are being studied for their potential to improve glycemic control and insulin sensitivity, which could have implications for the management of type 2 diabetes and other metabolic disorders.

Cardiovascular Diseases: Beyond the acute setting of myocardial infarction, the ability of ketones to improve cardiac energetics and function is being explored in the context of heart failure. buckinstitute.org

Cancer: Some preclinical studies have suggested that ketone esters may have anti-tumor effects, potentially by altering tumor metabolism and reducing inflammation.

Protection from Ionizing Radiation

Ionizing radiation poses a significant threat to biological tissues by inducing a cascade of damaging events, primarily initiated by the radiolysis of water, which generates reactive oxygen species (ROS). These ROS, including superoxide (B77818) and hydroxyl radicals, can indiscriminately attack and damage crucial cellular macromolecules such as nucleic acids, proteins, and lipids. ketoneesterpapers.com This oxidative stress leads to DNA strand breaks, chromosomal aberrations, mutations, and can ultimately result in cell death, tissue damage, and an increased risk of cancer. ketoneesterpapers.comresearchgate.netnih.gov Tissues with high cell turnover rates, such as the gastrointestinal system, skin, and hematopoietic system, are particularly vulnerable to the acute effects of radiation. ketoneesterpapers.comresearchgate.net

Recent research has identified ketone esters as potent agents for mitigating the damaging effects of ionizing radiation. google.comnih.gov The protective mechanism is largely attributed to the metabolic properties of ketone bodies, such as D-β-hydroxybutyrate (D-βHB), which are readily produced from the hydrolysis of ketone esters. oup.com The metabolism of these ketone bodies enhances the cell's antioxidant capacity, providing a robust defense against radiation-induced oxidative stress. google.comgoogle.com

One of the key physiological implications of this compound metabolism is the reduction of the free cytosolic NADP+/NADPH ratio. oup.comgoogle.com This shift increases the availability of NADPH, a critical reducing equivalent that recharges the primary cellular antioxidant systems, including the glutathione and thioredoxin systems. ketoneesterpapers.comgoogle.com By maintaining these antioxidant defenses in a reduced state, ketone bodies facilitate the neutralization of ROS, thereby protecting cellular components from oxidative damage. google.com

Beyond enhancing antioxidant defenses, ketone bodies have been shown to influence DNA repair mechanisms. Studies suggest that ketones can modulate DNA repair processes, potentially accelerating the resumption of RNA synthesis after radiation-induced damage. biorxiv.org Research in Drosophila demonstrated that supplementing larvae with ketones significantly improved their survival after exposure to UV-C radiation. biorxiv.org Furthermore, ketone bodies like β-hydroxybutyrate act as inhibitors of histone deacetylases (HDACs), an action that is linked to enhanced DNA repair and protection against radiation damage. researchgate.net

In vitro studies using human osteoblast (HOS) cells have provided direct evidence of the radioprotective effects of ketone esters. When cells were treated with a this compound before or after exposure to ionizing radiation, a significant increase in cell survival and a reduction in DNA damage were observed. ketoneesterpapers.com This demonstrates that ketone esters can be effective as both a prophylactic and a mitigating agent against radiation exposure. google.comsubstack.com

The research findings highlight the potential of ketone esters to protect against various forms of ionizing radiation, including particle radiation encountered in space flight. ketoneesterpapers.comsubstack.com This has significant implications for protecting astronauts, aviation personnel, and patients undergoing radiotherapy, where incidental damage to healthy tissue is a major concern. google.comsubstack.com

Research Findings on this compound-Mediated Radioprotection

Model SystemRadiation TypeKey FindingsReference
Human Osteoblast (HOS) CellsProton Radiation (4 MeV)Treatment with a this compound prior to radiation exposure increased cell survival and mitigated DNA damage. ketoneesterpapers.comgoogle.com
Human Osteoblast (HOS) CellsIonizing RadiationTreatment with D-β-hydroxybutyrate demonstrated protection against acute ROS injury and radiation lethality. ketoneesterpapers.com
Drosophila melanogasterUV-C LightKetone supplementation significantly improved the survival of larvae after UV-induced damage and facilitated a faster resumption of RNA synthesis. biorxiv.org

Research Methodologies and Study Design Considerations

Pre-clinical Research Models

Pre-clinical research models are fundamental in elucidating the physiological and cellular effects of ketone esters before human trials. These models, spanning from isolated cellular systems to complex animal organisms, allow for controlled investigation into the mechanisms of action, efficacy, and potential therapeutic applications of ketone esters.

In Vitro Cellular Models

In vitro studies, or "test-tube" experiments, are crucial for observing the direct effects of ketone esters on specific cell types in a controlled environment. These models allow researchers to investigate cellular viability, metabolic pathways, and signaling cascades.

One study utilized the PANC-1 human pancreatic cancer cell line to investigate the effects of a ketone ester. The research showed a significant decrease in cell viability at concentrations of 5 and 50 mM after 24 and 48 hours of treatment. diva-portal.org Interestingly, the study also found that while the this compound negatively impacted cancer cell survival and triggered apoptosis, the cancer cells still exhibited high lactate production, indicating a reliance on the glycolysis pathway. diva-portal.org Gene expression analysis revealed that the genes responsible for metabolizing ketone bodies were decreased, suggesting an inability of these cancer cells to utilize ketones for energy.

Another in vitro aspect of this compound research involves assessing their stability and metabolism. Studies have used various in vitro matrices to demonstrate that a novel this compound, bis hexanoyl (R)-1,3-butanediol (BH-BD), is likely hydrolyzed in the small intestine and by enzymes in the liver and plasma. researchgate.net Furthermore, research on C2C12 myotubes, a mouse muscle cell line, has shown that ketone bodies can potentiate the activation of mTORC1, a key regulator of muscle protein synthesis, in the presence of leucine. researchgate.net

Table 1: Effects of this compound on PANC-1 Pancreatic Cancer Cells in vitro

ParameterObservationConcentrationsTime Points
Cell ViabilitySignificant Decrease5 mM and 50 mM24 and 48 hours
ApoptosisIncreased (Significant at 1 mM)1 mM, 5 mM, 50 mMNot specified
Lactate ProductionGenerally HighAll concentrationsNot specified
Gene Expression (Ketone Metabolism)Decreased3 mM and 5 mMNot specified

Animal Models (e.g., Rodents) in this compound Research

Animal models, particularly rodents such as mice and rats, are invaluable for studying the systemic effects of ketone esters in a living organism. These models allow for the investigation of complex physiological responses and the evaluation of ketone esters in various disease states.

In the context of heart failure, studies using both mouse and rat models have demonstrated the therapeutic potential of ketone esters. ahajournals.org For instance, in a mouse model of transverse aortic constriction/myocardial infarction and a rat model of post-myocardial infarction remodeling, chronic oral administration of a this compound improved cardiac function and reduced pathological remodeling. ahajournals.org The this compound diet successfully elevated circulating β-hydroxybutyrate levels in both species. ahajournals.org

Rodent models have also been instrumental in Alzheimer's disease research. In a 3xTgAD mouse model of Alzheimer's, a this compound-based diet was found to lessen anxiety, improve performance on learning and memory tests, and reduce the brain pathologies of amyloid-β and phosphorylated Tau. nih.gov

Furthermore, research in rodent models of kidney disease has shown the nephroprotective effects of ketone bodies. mdpi.com For example, in a mouse model of lipopolysaccharide-induced acute kidney injury, exogenous this compound administration was found to suppress inflammatory and stress-responsive proteins. mdpi.com

Studies in aging C57BL/6J male mice have shown that an exogenous this compound can lead to less body weight and fat mass compared to a control diet, without a significant difference in lean mass. frontiersin.org Additionally, preclinical studies in mice have shown that oral ingestion of a this compound leads to a rapid increase in β-hydroxybutyrate and acetyl-CoA in the brain. mdpi.com

Table 2: Summary of this compound Research in Rodent Models

Rodent ModelDisease/Condition StudiedKey Findings
Mice (Transverse Aortic Constriction/Myocardial Infarction)Heart FailureImproved cardiac function and reduced pathological remodeling. ahajournals.org
Rats (Post-Myocardial Infarction)Heart FailureImproved cardiac function and reduced pathological remodeling. ahajournals.org
3xTgAD MiceAlzheimer's DiseaseReduced anxiety, improved learning and memory, and decreased amyloid and tau pathologies. nih.gov
Mice (LPS-induced)Acute Kidney InjuryAmeliorated kidney injury and suppressed inflammatory proteins. mdpi.com
Aging C57BL/6J MiceAgingReduced body weight and fat mass. frontiersin.org
Non-fasted MiceBrain MetabolismRapid increase in brain β-hydroxybutyrate and acetyl-CoA. mdpi.com

Human Clinical Research Designs

Human clinical research is essential for translating the findings from pre-clinical models into real-world applications. Various study designs are employed to assess the effects of ketone esters in humans, each with its own strengths and limitations.

Randomized Controlled Trials (RCTs)

Randomized controlled trials (RCTs) are considered the gold standard in clinical research. In an RCT, participants are randomly assigned to either an intervention group (receiving the this compound) or a control group (receiving a placebo or standard treatment). This randomization helps to minimize bias and allows for causal inferences to be drawn.

A systematic review and meta-analysis of RCTs investigating the effect of Ginkgo this compound Dropping Pills as an adjuvant therapy for coronary heart disease angina found that the experimental group had a higher effective rate of treatment compared to the control group. The methodological quality of the included studies was assessed using the Cochrane Collaboration's tool for assessing risk of bias.

A pilot RCT has been designed to evaluate the feasibility, tolerability, and safety of a novel this compound in older adults, with the aim of informing the design of larger trials to test its effects on frailty. nih.gov

Crossover Study Designs

In a crossover study design, each participant serves as their own control by receiving both the intervention (this compound) and the control in a sequential, often randomized, order. A "washout" period is included between treatments to prevent carryover effects. This design is efficient as it reduces the variability between subjects.

A randomized, double-blind, placebo-controlled crossover study investigated the effects of a this compound drink on post-exercise recovery in eight healthy trained males. researchgate.netnih.gov The study involved a 3-week washout period between the two experimental sessions. nih.gov The results showed that this compound intake did not affect muscle glycogen (B147801) resynthesis but did promote mTORC1 signaling. researchgate.netnih.gov

Another randomized, double-blind crossover study was conducted on 24 patients with type 2 diabetes and heart failure with preserved ejection fraction. ahajournals.org Patients received two weeks of this compound treatment and two weeks of a placebo, separated by a two-week washout period. ahajournals.org The study found that the this compound treatment increased cardiac output and decreased cardiac filling pressures at rest. ahajournals.orgahajournals.org

A similar double-blind, randomized, crossover study in adults with type 2 diabetes assessed the acute effects of ketone monoester ingestion on cardiovascular parameters. physiology.org

Table 3: Examples of Crossover Studies in this compound Research

Study PopulationInterventionWashout PeriodKey Outcome
Healthy Trained Males (n=8)This compound drink vs. isocaloric placebo post-exercise3 weeksNo effect on muscle glycogen resynthesis, but increased mTORC1 signaling. researchgate.netnih.gov
Patients with T2D and HFpEF (n=24)2 weeks of this compound vs. 2 weeks of isocaloric placebo2 weeksIncreased cardiac output and decreased cardiac filling pressures at rest. ahajournals.orgahajournals.org
Adults with T2DAcute ingestion of ketone monoester vs. placeboNot specifiedAssessment of cardiovascular and metabolic parameters. physiology.org

Observational and Pilot Studies

Observational studies involve observing a group of individuals without any intervention from the researchers. Pilot studies are small-scale preliminary studies conducted to evaluate the feasibility, time, cost, and adverse events of a new intervention before a larger-scale trial is undertaken.

In the context of neurological disorders, early research into the effects of ketogenic diets often took the form of observational studies, pilot studies, and case reports. nih.gov These studies were crucial for providing initial evidence of feasibility and short-term safety, which then paved the way for more rigorous investigations. nih.gov For instance, the largest observational study of the modified Atkins diet in 101 adults with epilepsy reported that 39% had at least a 50% reduction in seizures after 3 months. nih.gov

Similarly, in the field of mental health, the clinical evidence for the use of ketogenic diets in conditions like schizophrenia is largely limited to case reports and small pilot studies. nih.gov These preliminary studies have shown promising results, such as drastic improvements in symptoms, which support the need for larger, controlled trials. nih.gov

A pilot study has also been designed to assess the safety and tolerability of a this compound in older adults, a crucial step before conducting larger trials on its potential to combat frailty. nih.gov Furthermore, a meta-analysis on the effects of medium-chain triglycerides on cognition included pilot studies, case reports, and observational studies to provide a broader overview of the existing evidence. alzdiscovery.org

Biomarker Assessment in this compound Research

The study of ketone esters involves a multifaceted approach to biomarker assessment, aimed at understanding their physiological and metabolic effects. This involves tracking a range of metabolic markers, inflammatory cytokines, hormones, and even epigenetic changes. Advanced imaging techniques are also employed to visualize the impact of ketone esters on various organs.

Metabolic Markers

The ingestion of ketone esters leads to significant and rapid changes in several key metabolic markers.

β-hydroxybutyrate (BHB): As the primary ketone body in circulation, β-hydroxybutyrate (BHB) levels rise significantly after the consumption of a this compound. Studies have shown that a single dose can elevate plasma BHB to concentrations of up to 4.0 mM or higher, a state of ketosis that would typically require several days of fasting or a strict ketogenic diet to achieve nih.gov.

Glucose: this compound supplementation has been observed to cause a notable decrease in blood glucose levels. In one study, post-intervention blood glucose concentrations dropped by 28.8% uea.ac.ukfrontiersin.org. This glucose-lowering effect is a consistent finding across multiple studies uea.ac.ukfrontiersin.orgexamine.comnih.gov.

Lactate: Research has shown a significant decrease in lactate concentrations following this compound intake. One study reported a 28.2% reduction in post-intervention lactate levels uea.ac.ukfrontiersin.org.

Nonesterified Fatty Acids (NEFAs) and Glycerol (B35011): Ketone monoester supplementation has been found to decrease the concentrations of both nonesterified fatty acids and glycerol nih.gov. A significant drop of 49.1% in non-esterified fatty acid concentrations has been reported post-intervention uea.ac.ukfrontiersin.org. The reduction in glycerol suggests a suppression of adipose tissue lipolysis humankinetics.comnih.gov.

Interactive Data Table: Changes in Metabolic Markers After this compound Supplementation

Metabolic MarkerDirection of ChangeMagnitude of Change (Example)Reference
β-hydroxybutyrate (BHB)IncreaseUp to 4.0 mM or more nih.gov
GlucoseDecrease28.8% reduction uea.ac.ukfrontiersin.org
LactateDecrease28.2% reduction uea.ac.ukfrontiersin.org
Nonesterified Fatty Acids (NEFAs)Decrease49.1% reduction uea.ac.ukfrontiersin.org
GlycerolDecreaseSuppression of lipolysis humankinetics.comnih.gov

Inflammatory Cytokines and Immune Markers

The relationship between ketone esters and inflammation is complex, with some studies suggesting anti-inflammatory effects while others indicate a potential for increased inflammatory markers under certain conditions.

TNF-α, IL-6, and IL-1β: Some preclinical evidence suggests that the ketone body β-hydroxybutyrate (BHB) can suppress the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β researchgate.net. However, human studies have yielded conflicting results. For instance, some research has shown that oral ketone supplementation can acutely increase markers of NLRP3 inflammasome activation, which is a key pathway in inflammation amylamotte.comresearchgate.net.

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that triggers the release of pro-inflammatory cytokines. While some mechanistic studies suggest that BHB can block the activation of the NLRP3 inflammasome, human trials have shown that acute elevation of BHB through ketone supplements can sometimes augment its activation researchgate.netnih.gov. One study found that while there were no changes in plasma inflammatory cytokine levels, LPS-stimulated caspase-1 activation in monocytes was lower after ketone monoester supplementation, suggesting a potential anti-inflammatory effect examine.com.

Hormonal and Growth Factors

This compound supplementation can also influence various hormones and growth factors.

GDF15: Growth differentiation factor 15 (GDF15) is a cytokine involved in regulating metabolism and appetite. One study investigating the effect of a this compound beverage on plasma levels of GDF-15 found no significant difference compared to a placebo researchgate.net.

Erythropoietin (EPO): A study found that ingesting a ketone monoester after exercise significantly increased post-exercise erythropoietin concentrations withpower.com.

Insulin (B600854): The co-ingestion of ketone supplements with carbohydrates can lead to an increase in insulin levels amylamotte.com. This is a key difference compared to a ketogenic diet, where BHB levels rise while insulin levels are typically low amylamotte.com.

Epigenetic Markers and Gene Expression

Emerging research indicates that ketone bodies, particularly BHB, can act as epigenetic modifiers, influencing gene expression without altering the DNA sequence itself.

Histone Deacetylase (HDAC) Inhibition: BHB has been shown to inhibit histone deacetylase (HDAC) enzymes ketonutrition.org. HDACs typically suppress gene expression, so their inhibition by BHB can lead to the activation of certain genes ketonutrition.org.

Histone Modifications: Ketosis has been linked to several covalent modifications of histones, including acetylation, methylation, and a novel modification called β-hydroxybutyrylation nih.govresearchgate.netumn.edu. These modifications can alter chromatin structure and regulate gene transcription nih.govumn.edu. The β-hydroxybutyrylation of histones is associated with active gene transcription mdpi.com.

Gene Expression Changes: Studies in animal models have shown that this compound supplementation can lead to changes in the expression of genes related to mitochondrial energy metabolism, inflammation, remodeling, and fibrosis nih.govahajournals.org. For example, in a mouse model of breast cancer, a this compound-supplemented diet led to the differential expression of over 127 genes in the tumor microenvironment researchgate.net.

Advanced Imaging Techniques

Advanced imaging techniques are crucial for visualizing the in-vivo effects of this compound supplementation on organ function and metabolism.

Cardiac MRI: Cardiac magnetic resonance imaging (MRI) has been used to assess the impact of ketone esters on cardiac function. Studies have shown that a ketogenic-promoting beverage can acutely elevate cardiac function and myocardial blood flow nih.gov. In a swine model of acute myocardial infarction, cardiac MRI revealed that this compound supplementation helped to suppress cardiac inflammation nih.govnih.gov.

Positron Emission Tomography (PET): PET scans are used to study metabolic processes in the body. The radiotracer 11C-acetoacetate has been developed to assess brain ketone metabolism in conditions like Alzheimer's disease frontiersin.org. PET studies in humans have also shown that ketone body infusion can reduce myocardial glucose uptake and increase blood flow ahajournals.org.

Considerations for Confounding Variables in this compound Studies

Several confounding variables can influence the outcomes of this compound studies, and it is crucial to control for these factors to ensure the validity of the research findings.

Dietary Intake: The composition of the diet consumed alongside this compound supplementation can significantly impact the metabolic response. For example, the co-ingestion of carbohydrates with ketone esters can alter glucose and insulin dynamics amylamotte.comd-nb.info. Therefore, standardizing the diet of study participants is essential.

Exercise: Physical activity can independently influence many of the biomarkers measured in this compound research, such as lactate, glucose, and inflammatory markers. The timing and intensity of exercise in relation to this compound ingestion must be carefully controlled and documented.

Underlying Health Status: The metabolic and physiological effects of ketone esters may differ in individuals with underlying health conditions, such as obesity or metabolic syndrome, compared to healthy individuals nih.gov. It is important to clearly define the health status of the study population.

Type and Formulation of this compound: Different types of ketone esters (e.g., monoesters, diesters) and their formulations can have varying effects on BHB kinetics and tolerability nih.gov. The specific type and formulation of the this compound used in a study should always be clearly reported.

Table of Chemical Compounds

Compound Name
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate
11C-acetoacetate
β-hydroxybutyrate
Glucose
Glycerol
Insulin
Lactate
Nonesterified Fatty Acids

Current Challenges and Future Directions in Ketone Ester Research

Definitional and Structural Ambiguity in Ketone Ester Nomenclature

A significant hurdle in this compound research is the lack of a standardized nomenclature, which creates ambiguity and confusion within the scientific literature. frontiersin.org The generic term "this compound" is often used to describe a variety of structurally different compounds, which can lead to misinterpretation of research findings and seemingly contradictory outcomes in similar experimental designs. frontiersin.org

For instance, studies on athletic performance have yielded conflicting results, with one study showing significant improvement in cycling time trials and another showing impairment. frontiersin.org These discrepancies can be attributed to the use of different this compound molecules: (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in the former and (R,S)-1,3-butanediol acetoacetate (B1235776) diester in the latter. frontiersin.org The formal chemical names clearly indicate their structural differences, yet both were broadly categorized as "ketone esters." frontiersin.org

This ambiguity extends to a growing number of novel this compound molecules being synthesized for research. frontiersin.org To address this, a more precise and simplified identification system to complement standard nomenclature has been proposed. frontiersin.org This could involve referencing patent numbers or developing a categorization system based on the molecular composition of the ester, such as:

Molecules containing only ketone bodies like β-hydroxybutyrate (βHB) and/or acetoacetate (AcAc). frontiersin.org

Molecules containing "pro-ketone" bodies such as 1,3-butanediol (B41344). frontiersin.org

Esters created from a glycerol (B35011) or other polyol core with a ketone body or pro-ketone body. frontiersin.org

Esters formed from ketogenic amino acids and ketone bodies. frontiersin.org

Establishing a clear and universally adopted nomenclature, potentially through a committee similar to the IUPAC/IUBMB for carbohydrate nomenclature, is crucial for improving clarity and comparability across studies. frontiersin.org

Table 1: Examples of Different "this compound" Compounds

Common Term Specific Chemical Name Key Structural Components
Ketone Monoester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate β-hydroxybutyrate esterified to (R)-1,3-butanediol
Ketone Diester (R,S)-1,3-butanediol acetoacetate diester Acetoacetate esterified to (R,S)-1,3-butanediol
Novel Fatty-Acid this compound Bis octanoyl (R)-1,3-butanediol Octanoic acid (a medium-chain fatty acid) and (R)-1,3-butanediol

Elucidating Specific Molecular Mechanisms for Diverse Physiological Effects

Ketone esters exert a wide range of physiological effects, from serving as an alternative energy source to acting as signaling molecules. frontiersin.orgnih.gov However, the specific molecular mechanisms underlying these diverse effects are not yet fully understood. While it is known that ketone bodies can generate ATP, particularly in the brain and heart, their role extends beyond simple fuel provision. nih.govnih.gov

Beta-hydroxybutyrate (βHB), a primary ketone body elevated by this compound consumption, has been identified as a signaling molecule with epigenetic contributions. frontiersin.org Research has shown that ketone bodies can bind to and activate G-protein-coupled receptors (GPCRs), such as GPR109A, which is involved in modulating lipolysis in adipose tissue and has neuroprotective effects. nih.gov Other GPCRs, like GPR41 and GPR43, also interact with ketone bodies, suggesting a broader role in ketone-mediated physiology. nih.gov

In the brain, ketone bodies can alter the balance of neurotransmitters by influencing the tricarboxylic acid (TCA) cycle. nih.gov By being converted to acetyl-CoA, they increase the flux through the citrate (B86180) synthase reaction, which can impact the synthesis of GABA and glutamate. nih.gov Furthermore, the metabolism of ketone bodies can increase the energy of ATP hydrolysis by altering the mitochondrial NAD couple and oxidizing the coenzyme Q couple. nih.gov

Future research needs to focus on delineating these and other signaling pathways to understand how different this compound structures lead to specific physiological outcomes. This will be critical for developing targeted therapeutic applications. frontiersin.org

Research into Optimal Regimens for Specific Therapeutic and Performance Applications

While the potential therapeutic and performance-enhancing applications of ketone esters are vast, research is still in the early stages of defining optimal usage regimens. nih.gov The heterogeneity in outcomes across studies highlights the need to investigate how factors like the specific this compound formulation, timing of administration, and the metabolic state of the individual influence efficacy. nih.gov

For therapeutic applications, such as in neurodegenerative diseases or heart failure, the goal is often to achieve a sustained level of ketosis. nih.govopenaccessjournals.com This may require different strategies than those used for performance enhancement, where an acute elevation of ketones around exercise may be the objective. isrctn.com The development of various this compound formulations, including monoesters and diesters, allows for different pharmacokinetic profiles, which could be tailored to specific applications. nih.gov

In the context of physical performance, research has been inconsistent, with some studies reporting positive effects, some null, and some negative. nih.gov These discrepancies may be due to differences in the type of this compound used, the exercise protocol, and the nutritional status of the participants. nih.gov For example, post-exercise this compound supplementation has shown promise for improving recovery and training adaptations, suggesting that the timing of intake is a critical variable. kuleuven.bephysiology.org Further studies are needed to establish optimal regimens to translate preclinical findings into effective human applications. nih.gov

Long-term Effects and Physiological Adaptations of Chronic this compound Supplementation

The long-term effects of sustained this compound supplementation are not well understood, and this remains a critical area for future research. nih.gov Most studies to date have focused on the acute or short-term effects of this compound intake. nih.gov Understanding the physiological adaptations that occur with chronic use is essential for evaluating both the benefits and potential risks.

Chronic elevation of circulating ketones through this compound supplementation has been shown to be beneficial in preclinical models of heart failure, where it can blunt the decline in cardiac function and reduce pathological remodeling. nih.govresearchgate.net In the context of endurance training, consistent post-exercise this compound intake has been observed to alleviate symptoms of overreaching and enhance performance, suggesting positive long-term adaptations. nih.gov

However, more research is needed to understand the broader systemic effects of chronic ketosis induced by exogenous ketones. nih.gov This includes potential impacts on metabolic regulation, hormonal signaling, and the function of various organ systems. nih.gov Elucidating these long-term adaptations will be crucial for the development of safe and effective therapeutic strategies for chronic conditions. nih.gov

Development of Novel this compound Formulations and Delivery Systems

Innovation in the formulation and delivery of ketone esters is a key area of ongoing research aimed at improving their efficacy, tolerability, and ease of use. frontiersin.orgnih.gov The development of different types of ketone esters, such as the ketone monoester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and the novel fatty-acid this compound bis octanoyl (R)-1,3-butanediol, has expanded the options for inducing ketosis. frontiersin.orgnih.gov

These novel formulations offer different metabolic precursors and may have distinct physiological effects. For example, bis-octanoyl (R)-1,3-butanediol is broken down into medium-chain fatty acids and (R)-1,3-butanediol, both of which are ketogenic. nih.gov The structural complexity of these molecules may also lead to more favorable gastrointestinal effects. frontiersin.org

In addition to new chemical entities, research is also focused on optimizing delivery systems. mdpi.com Ketone esters are now available in various forms, including ready-to-drink beverages and reconstituted powders. nih.gov Future developments may include formulations that provide a more sustained release of ketones or target specific tissues. The goal is to develop systems that can modulate the metabolism, potency, and bioavailability of the this compound to enhance its therapeutic or performance-enhancing effects. mdpi.com

Table 2: Comparison of this compound Formulations

Formulation Type Example Compound Delivery System Potential Advantages
Ketone Monoester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate Liquid Rapid elevation of blood ketones
Ketone Diester (R,S)-1,3-butanediol acetoacetate diester Liquid Different metabolic profile
Fatty-Acid this compound Bis octanoyl (R)-1,3-butanediol Beverage, Powder Utilizes multiple ketogenic pathways

Translation of Pre-clinical Findings to Human Clinical Efficacy and Safety

A major challenge in the field is the translation of promising preclinical findings into proven clinical efficacy and safety in humans. nih.gov While animal models have demonstrated the potential of ketone esters in a range of conditions, including neurodegenerative diseases, heart failure, and sarcopenia, robust human data is still emerging. nih.govnih.govresearchgate.net

Human trials are essential to validate the therapeutic potential observed in animal studies. nih.gov For instance, while preclinical studies have consistently shown neuroprotective effects of ketogenic therapies, translating these findings to clinical applications in acute neurological diseases has been challenging due to the methods of inducing ketosis. nih.gov The development of safe and tolerable ketone esters has opened new avenues for human research in this area. nih.govnih.gov

Recent and ongoing clinical trials are investigating the effects of ketone esters on brain metabolism, cognitive performance, and biomarkers for diseases like Alzheimer's. nih.govresearchgate.net These studies are crucial for establishing the safety and efficacy of ketone esters in human populations and for bridging the gap between preclinical evidence and clinical application. nih.gov The first human safety and tolerance data for ketone esters in older adult populations are also being generated, which is a critical step for their potential use in age-related conditions. medrxiv.org

Standardization of Research Protocols and Reporting in this compound Studies

For example, a systematic review of the impact of ketone supplementation on physical performance found high levels of heterogeneity across studies, making it difficult to determine any clear benefit or detriment. nih.gov This highlights the need for greater consistency in study design.

To advance the field, there is a need to establish and adopt standardized protocols for both preclinical and clinical research. This should include clear reporting of the specific this compound compound used, detailed descriptions of the study population and intervention, and the use of validated and consistent outcome measures. nih.gov Harmonizing research protocols, where appropriate, will facilitate more robust comparisons between studies and accelerate the translation of research findings into evidence-based recommendations. nih.gov

Q & A

Q. How do ketone esters differ metabolically from endogenous ketosis, and what experimental models are used to study these differences?

Ketone esters induce "pure ketosis" without elevating free fatty acids, unlike starvation- or diet-induced ketosis. This distinction is critical for isolating ketone-specific effects. Researchers use rodent models (e.g., Alzheimer’s transgenic mice) to measure biomarkers such as amyloid-beta plaques and tau protein levels . Controlled feeding studies with ketone esters (e.g., D-beta-hydroxybutyrate-(R)-1,3-butanediol) in rats or humans allow comparisons of plasma β-hydroxybutyrate (BHB) levels, insulin sensitivity, and mitochondrial redox states via blood sampling and tissue biopsies .

Q. What synthesis methods are employed to produce ketone esters, and how are yields optimized?

Ketone esters are synthesized via esterification of carboxylic acids with alcohols under catalytic conditions (e.g., acid chlorides or organohalides). Reaction optimization involves adjusting temperature, solvent polarity, and catalyst loading. Analytical techniques like gas chromatography (GC) quantify ketone-to-ester ratios, with isolated yields reported alongside GC purity data (e.g., 0.2 mmol scale reactions achieving >80% yield) . Advanced methods include acetoacetic ester synthesis for α-substituted ketones, leveraging decarboxylation to isolate products .

Q. How do researchers validate ketone ester purity and bioavailability in preclinical studies?

Purity is assessed via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Bioavailability studies in rodents measure plasma BHB kinetics using enzymatic assays or mass spectrometry after oral gavage. For example, dosing rats with 0.573 mmol/kg of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate elevates blood BHB to ≥2 mM within 30 minutes .

Advanced Research Questions

Q. What experimental designs are used to evaluate ketone esters’ cognitive benefits in neurodegenerative disease models?

Transgenic Alzheimer’s mice are fed ketone esters alongside control diets for 6–12 weeks. Cognitive outcomes are assessed via maze tests (e.g., Morris water maze), while molecular endpoints include amyloid-beta ELISA, tau phosphorylation assays, and brain glucose/BHB uptake via PET imaging. Studies show reduced anxiety and improved memory in ester-fed models, with mechanisms linked to enhanced mitochondrial ATP production and anti-inflammatory effects .

Q. How do ketone esters affect exercise physiology, and what methodological challenges arise in human trials?

Randomized crossover trials in humans measure endurance (e.g., time-to-exhaustion on treadmills) and metabolic responses (e.g., muscle glycogen resynthesis rates). A hyperglycemic clamp with intravenous glucose infusion (20%) is used to standardize blood glucose during recovery, while muscle biopsies quantify glycogen synthesis. Ketone esters (615 mg/kg) enhance post-exercise glycogen recovery by 50% compared to controls, but taste masking and gastrointestinal tolerability require careful formulation .

Q. What mechanisms explain contradictory data on ketone esters’ cardiovascular effects in heart failure models?

In myocardial infarction-induced heart failure rats, this compound supplementation (KE-2 diet) elevates plasma BHB to 3.5 mM but shows mixed effects on cardiac output. Methodological variables include dosing timing (fasting vs. fed states) and workload-specific energy demands. Two-way ANOVA with Tukey post-hoc tests is used to parse interactions between ketosis, fatty acid oxidation, and cardiac efficiency .

Q. How do ketone esters compare to ketogenic diets in modulating transcriptional pathways?

Transcriptomic profiling (RNA-seq) of liver and brain tissues in this compound-fed rodents reveals upregulation of genes involved in antioxidant defense (e.g., NRF2) and mitochondrial biogenesis (e.g., PGC-1α), distinct from ketogenic diet-induced fatty acid oxidation genes. Experimental rigor requires pair-feeding controls to isolate ketone-specific effects from caloric restriction .

Methodological Considerations

Q. What strategies mitigate confounding variables in this compound studies?

  • Blinding : Use taste-matched control drinks (e.g., saline or non-caloric sweeteners) in human trials .
  • Standardization : Clamp blood glucose during metabolic studies to isolate ketone effects .
  • Dose-Response Curves : Test multiple ester concentrations (e.g., 0.5–3.0 mmol/kg) to establish therapeutic thresholds .

Q. How are pharmacokinetic differences between ketone esters and salts addressed in formulation research?

Pharmacokinetic studies in humans compare area-under-the-curve (AUC) for BHB after equivalent doses of esters vs. salts. Esters achieve higher peak BHB (2.8 mM vs. 1.1 mM for salts) due to esterase-mediated hydrolysis efficiency. Researchers prioritize monoester formulations (e.g., D-BHB) for consistent absorption .

Q. What biomarkers are prioritized in translational studies of ketone esters for aging or metabolic disorders?

Key biomarkers include:

  • Plasma BHB : Measured via enzymatic kits or LC-MS.
  • Inflammatory Cytokines : IL-6, TNF-α in serum.
  • Mitochondrial Function : ATP/ADP ratios in muscle biopsies.
  • Cognitive Metrics : EEG for seizure models or digital cognitive batteries for Alzheimer’s trials .

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